molecular formula C25H44O2Si B14014124 (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one

(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one

Cat. No.: B14014124
M. Wt: 404.7 g/mol
InChI Key: BDIJWGREUGQQQQ-PJJIPRPHSA-N
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Description

The compound (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one is a complex organic molecule with a unique structure. It belongs to the class of tetradecahydrocyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one typically involves multiple steps, including the protection of hydroxyl groups, cyclization reactions, and the introduction of the tert-butyldimethylsilyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one
  • (5S,8R,9S,10S,13S,14S,17S)-17-Acetoxy-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one

Uniqueness

The presence of the tert-butyldimethylsilyl group in (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H44O2Si

Molecular Weight

404.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H44O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h17,19-22H,8-16H2,1-7H3/t17-,19-,20-,21-,22-,24-,25-/m0/s1

InChI Key

BDIJWGREUGQQQQ-PJJIPRPHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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